molecular formula C4H9NO B086521 Ethyl acetimidate CAS No. 1000-84-6

Ethyl acetimidate

Cat. No.: B086521
CAS No.: 1000-84-6
M. Wt: 87.12 g/mol
InChI Key: JMIAPORGEDIDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl acetimidate, also known as ethyl ethanimidate, is an organic compound with the molecular formula C4H9NO. It is commonly used in organic synthesis and chemical research due to its reactivity and versatility. The compound is typically found as its hydrochloride salt, this compound hydrochloride, which is a white crystalline powder that is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetimidate can be synthesized through the reaction of ethyl alcohol and acetonitrile in the presence of hydrogen chloride gas. The reaction is typically carried out in a three-necked flask under cryogenic conditions (below 5°C) to ensure high yield and purity . The process involves passing dry hydrogen chloride gas through the mixture of ethyl alcohol and acetonitrile, followed by heating to complete the reaction.

Industrial Production Methods: In industrial settings, the production of this compound hydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to maintain the temperature and ensure the efficient conversion of reactants to the desired product. The final product is then purified and crystallized to obtain high-purity this compound hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetimidate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form ethyl acetate and ammonia.

    Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols.

    Acidic or Basic Conditions: Depending on the desired reaction pathway.

    Solvents: Common solvents include dichloromethane and acetonitrile.

Major Products:

    Substituted Imidates: Formed through substitution reactions.

    Ethyl Acetate and Ammonia: Formed through hydrolysis.

Scientific Research Applications

Ethyl acetimidate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl acetimidate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other molecules, leading to the formation of stable imidate derivatives. This reactivity is exploited in various chemical and biological applications, such as protein modification and enzyme inhibition .

Comparison with Similar Compounds

Ethyl acetimidate is similar to other imidate compounds, such as mthis compound and propyl acetimidate. it is unique in its reactivity and solubility properties, making it particularly useful in specific applications. Some similar compounds include:

    Mthis compound: Similar reactivity but different solubility properties.

    Propyl Acetimidate: Similar reactivity but different chain length and physical properties.

This compound stands out due to its optimal balance of reactivity and solubility, making it a preferred choice in many chemical and biological applications .

Biological Activity

Ethyl acetimidate (EAI) is a compound that has garnered attention in various biological studies due to its unique chemical properties and potential applications in biochemistry and molecular biology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on proteins, and potential therapeutic applications.

This compound is an alkyl imidate that can modify proteins and peptides through acetimidation, a process that involves the introduction of an acetimidate group into amino acid residues. This modification can alter the biological activity and stability of proteins, making this compound a valuable tool in biochemical research.

  • Protein Modification : this compound has been shown to react with amino acids containing nucleophilic side chains, such as lysine and arginine. This reaction can lead to changes in protein conformation and activity. For instance, studies have demonstrated that this compound modification abolished the protein-synthesis-inhibitory activity of trichosanthin, indicating its role in altering protein functionality .
  • Affinity Labeling : In biochemical assays, this compound serves as an affinity labeling agent. It has been used to study the organization of phospholipids in membranes by labeling specific lipid components, which helps elucidate membrane dynamics and interactions .
  • Self-Association : Research indicates that this compound can facilitate self-association of certain biomolecules. For example, it was observed that a precursor treated with this compound exhibited enhanced affinity for immobilized neurophysin compared to untreated counterparts . This self-association may be crucial for understanding ligand-receptor interactions in biological systems.

Study 1: Acetimidation of Bovine Neurophysin

In a study investigating the effects of this compound on bovine neurophysin, researchers found that treatment with this compound significantly increased the binding affinity of the neurophysin for its ligands. The study revealed that the modified precursor could self-associate, enhancing its interaction with liganded neurophysin . This finding suggests potential applications in designing more effective neuropeptide analogs.

Study 2: Impact on Protein Synthesis

Another significant study focused on the impact of this compound on the protein synthesis inhibitory activity of trichosanthin. The results indicated that modification with this compound led to a complete loss of activity, demonstrating how chemical modifications can drastically alter biological functions . This highlights the importance of careful consideration when using such reagents in therapeutic contexts.

Data Table: Summary of Biological Activities

Activity Effect Reference
Protein synthesis inhibitionAbolished by modification
Affinity for neurophysinIncreased binding affinity
Self-associationEnhanced interaction with liganded proteins
Lipid organization studiesLabeling of phospholipids

Research Findings

Recent findings emphasize the versatility of this compound as a biochemical tool. Its ability to modify proteins and influence their interactions opens avenues for therapeutic development, particularly in designing drugs that target specific protein conformations or functions. Furthermore, ongoing research into its applications in proteomics and membrane biochemistry continues to reveal new insights into cellular processes.

Properties

IUPAC Name

ethyl ethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3-6-4(2)5/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAPORGEDIDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2208-07-3 (hydrochloride)
Record name Ethyl acetimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4061381
Record name Ethanimidic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-84-6
Record name Ethyl acetimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl acetimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanimidic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanimidic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetimidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl acetimidate
Reactant of Route 2
Ethyl acetimidate
Reactant of Route 3
Reactant of Route 3
Ethyl acetimidate
Reactant of Route 4
Ethyl acetimidate
Reactant of Route 5
Ethyl acetimidate
Reactant of Route 6
Ethyl acetimidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.